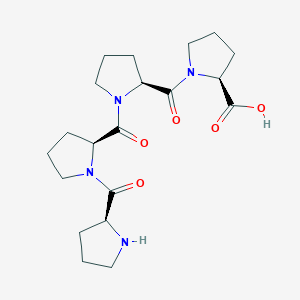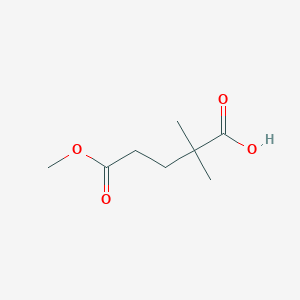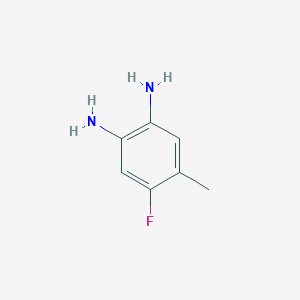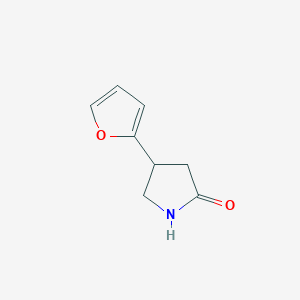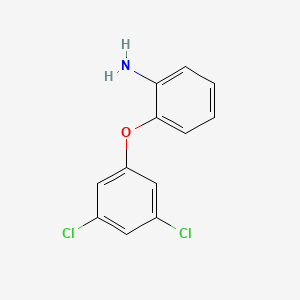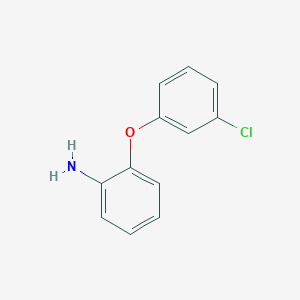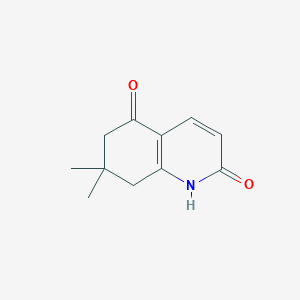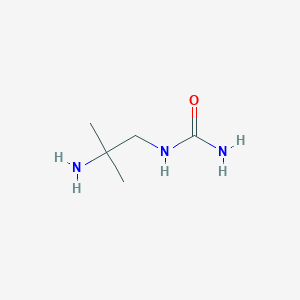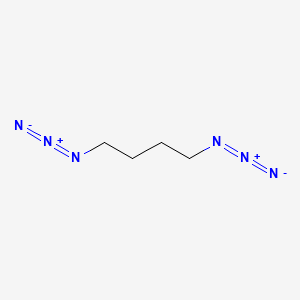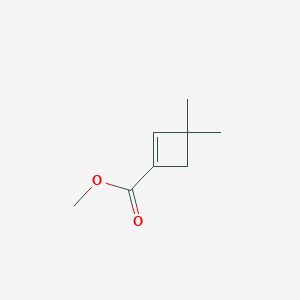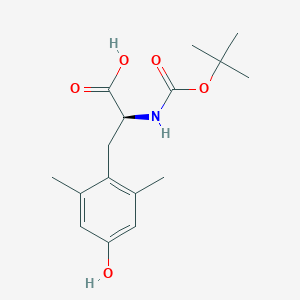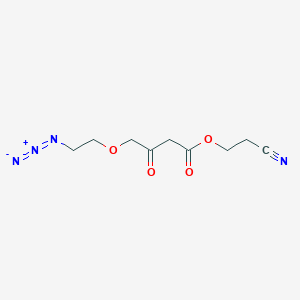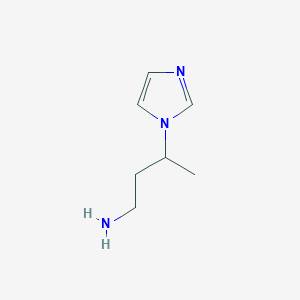
1-咪唑基丁胺
概述
描述
3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound that features an imidazole ring attached to a butylamine chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
科学研究应用
3-(1H-Imidazol-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of pH-sensitive polymers and other materials with specialized properties.
作用机制
Target of Action
It is known that imidazole derivatives, which include 3-(1h-imidazol-1-yl)butan-1-amine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including receptors, enzymes, and other proteins involved in various cellular processes .
Mode of Action
Given the diverse biological activities of imidazole derivatives, it is likely that 3-(1h-imidazol-1-yl)butan-1-amine interacts with its targets in a manner that modulates their function . This modulation could involve binding to the target, altering its conformation, and influencing its interaction with other molecules .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is plausible that 3-(1h-imidazol-1-yl)butan-1-amine could influence multiple pathways . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , suggesting that 3-(1H-Imidazol-1-yl)butan-1-amine could have good bioavailability
Result of Action
Given the diverse biological activities of imidazole derivatives, it is likely that 3-(1h-imidazol-1-yl)butan-1-amine could induce a variety of effects at the molecular and cellular levels . These effects could include changes in gene expression, protein function, cellular signaling, and other processes .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it could be relatively resistant to environmental variations
生化分析
Biochemical Properties
3-(1H-Imidazol-1-yl)butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 3-(1H-Imidazol-1-yl)butan-1-amine can bind to histamine receptors, influencing histamine-mediated signaling pathways . These interactions highlight the compound’s potential in modulating neurotransmission and immune responses.
Cellular Effects
3-(1H-Imidazol-1-yl)butan-1-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(1H-Imidazol-1-yl)butan-1-amine can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators . These cellular effects underscore the compound’s potential therapeutic applications in treating various diseases.
Molecular Mechanism
The molecular mechanism of 3-(1H-Imidazol-1-yl)butan-1-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-(1H-Imidazol-1-yl)butan-1-amine can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmission and enhanced cholinergic signaling. Additionally, the compound can activate histamine receptors, triggering downstream signaling cascades that influence various physiological processes . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Imidazol-1-yl)butan-1-amine can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo experiments. It has been found that 3-(1H-Imidazol-1-yl)butan-1-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biological activities.
Dosage Effects in Animal Models
The effects of 3-(1H-Imidazol-1-yl)butan-1-amine vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance cognitive function and memory in rodents by increasing acetylcholine levels in the brain . Higher doses can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.
Metabolic Pathways
3-(1H-Imidazol-1-yl)butan-1-amine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, 3-(1H-Imidazol-1-yl)butan-1-amine can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-(1H-Imidazol-1-yl)butan-1-amine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, 3-(1H-Imidazol-1-yl)butan-1-amine can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(1H-Imidazol-1-yl)butan-1-amine can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(1H-Imidazol-1-yl)butan-1-amine can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns provide insights into the compound’s diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various aldehydes, such as 4-hydroxy benzaldehyde, 4-bromo benzaldehyde, 4-methoxy benzaldehyde, or 2,4-dichloro benzaldehyde . This reaction typically proceeds under mild conditions and results in the formation of imidazole derivatives.
Industrial Production Methods
Industrial production methods for 3-(1H-Imidazol-1-yl)butan-1-amine are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(1H-Imidazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the butylamine chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or butylamine chain are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or butylamine chain.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-(3-Aminopropyl)imidazole
- 4-(1H-Imidazol-1-yl)butan-1-amine
- Various substituted imidazoles used in pharmaceuticals and agrochemicals
Uniqueness
3-(1H-Imidazol-1-yl)butan-1-amine is unique due to its specific structure, which combines the properties of an imidazole ring with a butylamine chain. This combination allows for a range of chemical modifications and applications that may not be possible with other imidazole derivatives.
属性
IUPAC Name |
3-imidazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZALYDSTDIFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553174 | |
| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-14-5 | |
| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
